molecular formula C7H12N2 B13332869 Cyano(methyl)(pent-4-en-1-yl)amine

Cyano(methyl)(pent-4-en-1-yl)amine

Katalognummer: B13332869
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: QDNMDKCSMGYRRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyano(methyl)(pent-4-en-1-yl)amine is an organic compound with the molecular formula C7H12N2. It is characterized by the presence of a cyano group (–CN), a methyl group (–CH3), and a pent-4-en-1-yl group attached to an amine (–NH2) functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyano(methyl)(pent-4-en-1-yl)amine can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-amine with methyl cyanoacetate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Cyano(methyl)(pent-4-en-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products:

    Oxidation: Nitriles and amides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cyano(methyl)(pent-4-en-1-yl)amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyano(methyl)(pent-4-en-1-yl)amine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Cyano(methyl)(pent-4-en-1-yl)amine can be compared with other similar compounds, such as:

    Cyanoethylamine: Similar structure but with an ethyl group instead of a pent-4-en-1-yl group.

    Cyano(methyl)(prop-2-en-1-yl)amine: Similar structure but with a prop-2-en-1-yl group instead of a pent-4-en-1-yl group.

Uniqueness: The presence of the pent-4-en-1-yl group in this compound imparts unique reactivity and potential biological activity compared to its analogs. This structural variation can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Eigenschaften

Molekularformel

C7H12N2

Molekulargewicht

124.18 g/mol

IUPAC-Name

methyl(pent-4-enyl)cyanamide

InChI

InChI=1S/C7H12N2/c1-3-4-5-6-9(2)7-8/h3H,1,4-6H2,2H3

InChI-Schlüssel

QDNMDKCSMGYRRS-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCC=C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.